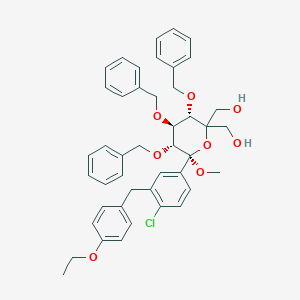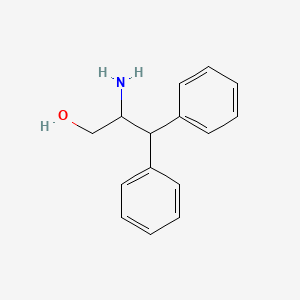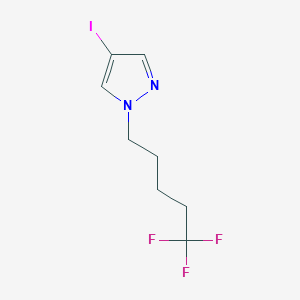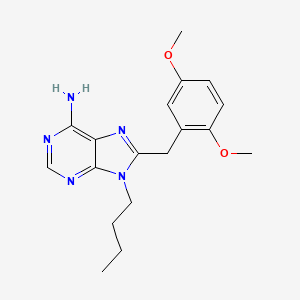
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the aldehyde group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected piperidine. The aldehyde group can then be introduced through various methods, such as oxidation of the corresponding alcohol or via formylation reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more efficient and sustainable process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Oxidation: N-tert-butoxycarbonyl-3-piperidin-2-yl-propionic acid.
Reduction: N-tert-butoxycarbonyl-3-piperidin-2-yl-propanol.
Substitution: 3-piperidin-2-yl-propionaldehyde.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate primarily involves its role as a protecting group and intermediate in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, allowing for the synthesis of a wide range of compounds .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.
N-tert-butoxycarbonyl-3-piperidin-2-yl-propionic acid: The oxidized form of Tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate.
N-tert-butoxycarbonyl-3-piperidin-2-yl-propanol: The reduced form of this compound
Uniqueness
This compound is unique due to its combination of a Boc-protected amine and an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its stability and reactivity under various conditions make it a valuable compound in both academic and industrial research.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-7-11(14)8-6-10-15/h10-11H,4-9H2,1-3H3 |
Clave InChI |
UEYNLICYWSBRIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8533424.png)

![4-(4-Chloro-phenyl)-1-methyl-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8533431.png)



![(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate](/img/structure/B8533461.png)

![2,2',3,4'-Tetrafluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8533494.png)

